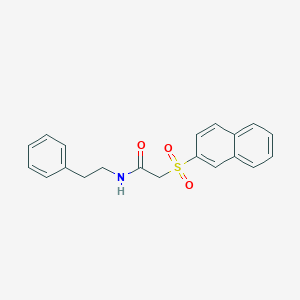
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, also known as MNSA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for use in a variety of research applications. In
科学的研究の応用
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Another area of research has been in the field of neurodegenerative diseases. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has neuroprotective effects against oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
The mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that promote inflammation and tumor growth. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide has a number of biochemical and physiological effects. Studies have shown that N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide inhibits the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the development of various diseases. N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide also inhibits the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and tissues.
実験室実験の利点と制限
One advantage of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its potent anti-tumor activity, which makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Another advantage is its neuroprotective effects, which make it a useful tool for studying the mechanisms of neurodegenerative diseases. However, one limitation of using N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide. One area of research could be the development of new analogs of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide with improved solubility and potency. Another area of research could be the exploration of the mechanism of action of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide and its potential targets in cancer and neurodegenerative diseases. Additionally, further studies could be conducted to investigate the potential use of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide in combination with other drugs or therapies for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, or N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it an ideal candidate for use in a variety of research applications, including cancer treatment and neurodegenerative disease research. While there are some limitations to its use in lab experiments, there are many potential future directions for research on N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide that could lead to exciting new discoveries in the field of scientific research.
合成法
The synthesis of N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide involves the reaction of 2-naphthylsulfonyl chloride with 2-methylphenylacetic acid in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed using techniques such as NMR spectroscopy and HPLC.
特性
製品名 |
N-(2-methylphenyl)-2-(2-naphthylsulfonyl)acetamide |
|---|---|
分子式 |
C19H17NO3S |
分子量 |
339.4 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-naphthalen-2-ylsulfonylacetamide |
InChI |
InChI=1S/C19H17NO3S/c1-14-6-2-5-9-18(14)20-19(21)13-24(22,23)17-11-10-15-7-3-4-8-16(15)12-17/h2-12H,13H2,1H3,(H,20,21) |
InChIキー |
DOJAGNDTEVUUFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-acetylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B277151.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B277152.png)
![N-(1,3-benzothiazol-2-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277155.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277156.png)


![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277161.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277162.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277163.png)
![N-(2,4-difluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B277165.png)

![N-{4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide](/img/structure/B277169.png)
![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B277180.png)